

Spectroscopic Data for 2-(Phenylsulfonyl)pyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-(Phenylsulfonyl)pyridine**

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This guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-(Phenylsulfonyl)pyridine**, a compound of significant interest in chemical synthesis and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Overview

2-(Phenylsulfonyl)pyridine is a white crystalline solid with the chemical formula $C_{11}H_9NO_2S$. [1] Its structure, consisting of a pyridine ring attached to a phenylsulfonyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound in various applications, from synthetic chemistry to pharmaceutical research.[1][2]

The spectroscopic characterization of **2-(Phenylsulfonyl)pyridine** relies on a combination of techniques that probe different aspects of its molecular structure. 1H and ^{13}C NMR spectroscopy provide detailed information about the hydrogen and carbon framework, respectively. IR spectroscopy identifies the characteristic functional groups present in the molecule, while mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns.

Caption: Molecular structure of **2-(Phenylsulfonyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For **2-(Phenylsulfonyl)pyridine**, both ^1H and ^{13}C NMR provide critical data for confirming its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2-(Phenylsulfonyl)pyridine**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-(Phenylsulfonyl)pyridine** is characterized by distinct signals for the protons on both the pyridine and phenyl rings. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the adjacent protons.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyridine-H6	~8.8	dd	4.5, 1.5
Phenyl-H (ortho)	~8.0	m	
Pyridine-H4	~7.7	dd	4.5, 1.6
Phenyl-H (meta, para)	~7.2	m	

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms attached to the sulfonyl group and the nitrogen atom in the pyridine ring are typically deshielded and appear at lower fields.

Carbon Assignment	Chemical Shift (δ , ppm)
Pyridine-C2	~151
Pyridine-C6	~150
Phenyl-C (ipso)	~141
Pyridine-C4	~135
Phenyl-C (para)	~135
Phenyl-C (ortho)	~128
Pyridine-C3, C5	~120

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-(Phenylsulfonyl)pyridine** shows characteristic absorption bands for the sulfonyl group and the aromatic rings.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2-(Phenylsulfonyl)pyridine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquire the spectrum in the range of 4000-400 cm^{-1} .

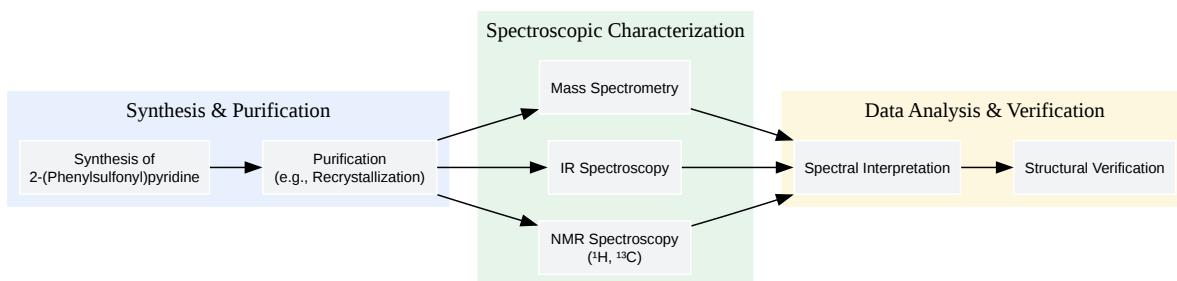
- Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
- Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

IR Spectral Data

The key absorption bands in the IR spectrum of **2-(Phenylsulfonyl)pyridine** are summarized below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3100-3000	C-H stretch (aromatic)	Medium
~1600, 1580, 1470, 1450	C=C and C=N stretch (aromatic rings)	Medium to Strong
~1350-1300	Asymmetric SO ₂ stretch	Strong
~1180-1140	Symmetric SO ₂ stretch	Strong
~760, ~690	C-H out-of-plane bend (aromatic)	Strong

The strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds are highly characteristic of the sulfonyl group.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **2-(Phenylsulfonyl)pyridine**.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **2-(Phenylsulfonyl)pyridine** in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer with an electron ionization source.
- Introduce the sample into the ion source.
- Ionize the sample using a beam of high-energy electrons (typically 70 eV).
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectral Data

The mass spectrum of **2-(Phenylsulfonyl)pyridine** is expected to show a prominent molecular ion peak (M^+) at m/z 219, corresponding to its molecular weight.

Expected Fragmentation Pattern: The fragmentation of **2-(Phenylsulfonyl)pyridine** under EI conditions is likely to involve cleavage of the C-S and S-N bonds. Key expected fragment ions include:

- m/z 219: Molecular ion $[C_{11}H_9NO_2S]^+$

- m/z 141: Loss of the phenyl group $[C_5H_4NSO_2]^+$
- m/z 78: Pyridine radical cation $[C_5H_5N]^+$
- m/z 77: Phenyl cation $[C_6H_5]^+$

The observation of these fragments would provide strong evidence for the proposed structure.

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a comprehensive and self-validating system for the characterization of **2-(Phenylsulfonyl)pyridine**. The detailed analysis of the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns allows for the unambiguous identification and purity assessment of this important synthetic intermediate. Researchers and scientists can utilize this information as a reliable reference for their work in drug development and other areas of chemical science.

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References

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